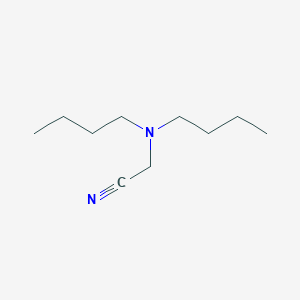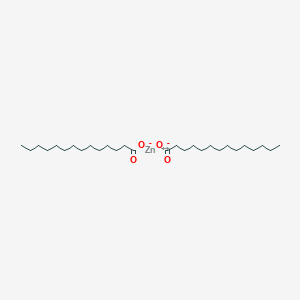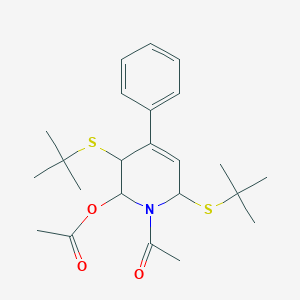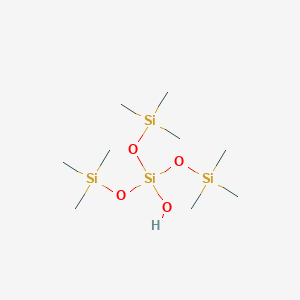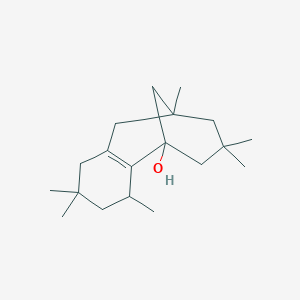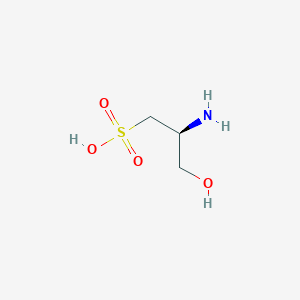
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid, commonly known as taurine, is an amino acid that is found abundantly in the human body. It was first discovered in ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. Taurine is a non-protein amino acid, which means that it is not used to build proteins in the body. Instead, it serves a number of important functions in the body, including regulating the nervous system, maintaining the health of the heart and eyes, and supporting the immune system.
Scientific Research Applications
Buffering Agent in Biological Systems :
- It is used for pH control as a standard buffer in the physiological pH region. For instance, its structural relative, TAPS (N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid), functions effectively in the pH range of 7.7–9.1 (Taha & Lee, 2010).
- Additionally, studies on complex formation of Cr(III) ion with various biological pH buffers including TAPS highlight its significance in understanding metal ion interactions in biological systems (Taha, Gupta, & Lee, 2011).
Molecular Dynamics in Organic Solids :
- Research involving variable-temperature 17O NMR studies on sulfonic acids, including homotaurine (3-aminopropane-1-sulfonic acid), provides insights into molecular dynamics in organic solids. This research is essential for understanding the behavior of these compounds at the molecular level (Kong et al., 2012).
Chemical Synthesis and Catalysis :
- The compound has been utilized in the synthesis of novel ionic liquids, such as 2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate, which demonstrated efficient catalytic activity and remarkable biodegradability potential (Honarmand, Tzani, & Detsi, 2018).
- Its derivatives have also been used in the design and preparation of hydrophobic mesoporous biochar for acid-catalyzed reactions, showing high catalytic efficiency (Zhong et al., 2019).
Pharmaceutical Applications :
- In pharmaceutical research, compounds like 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, synthesized from similar sulfonic acids, have been explored for their potential as GABAB receptor antagonists (Hughes & Prager, 1997).
Environmental Applications :
- Sulfonated thin-film composite nanofiltration membranes, utilizing derivatives of sulfonic acids, have been developed for the treatment of dye solutions, demonstrating improved water flux and dye rejection capabilities (Liu et al., 2012).
properties
CAS RN |
16421-58-2 |
|---|---|
Product Name |
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid |
Molecular Formula |
C3H9NO4S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C3H9NO4S/c4-3(1-5)2-9(6,7)8/h3,5H,1-2,4H2,(H,6,7,8)/t3-/m0/s1 |
InChI Key |
IISXMZMYCYNVES-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CS(=O)(=O)O)N)O |
SMILES |
C(C(CS(=O)(=O)O)N)O |
Canonical SMILES |
C(C(CS(=O)(=O)O)N)O |
synonyms |
2-amino-3-hydroxy-1-propane sulfonic acid cysteinolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



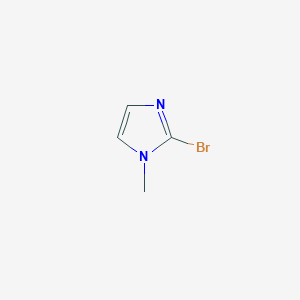
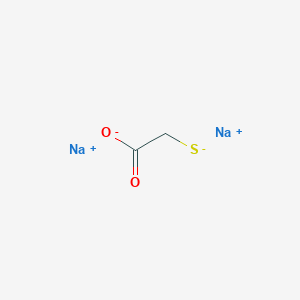
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)




![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
